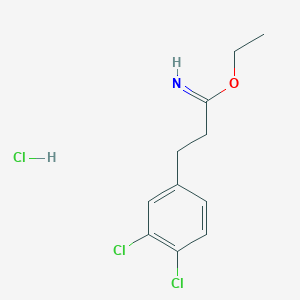![molecular formula C8H13N3O B13333747 (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13333747.png)
(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine is a heterocyclic compound that features a pyrano-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine typically involves the annulation of the pyran ring to an existing pyrazole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrazole ring. For example, the compound can be synthesized by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrazole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of catalytic amounts of acids or bases and controlled reaction conditions, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrazoles: Compounds with similar core structures but different substituents.
Pyrazolo[3,4-c]pyridines: Similar heterocyclic compounds with a pyridine ring instead of a pyran ring.
Uniqueness
(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine is unique due to its specific substitution pattern and the presence of a methanamine group, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(2-methyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-3-yl)methanamine |
InChI |
InChI=1S/C8H13N3O/c1-11-8(4-9)6-2-3-12-5-7(6)10-11/h2-5,9H2,1H3 |
InChI Key |
YGYWUSCZWNODIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CCOCC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B13333678.png)

![3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13333690.png)







![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13333732.png)
